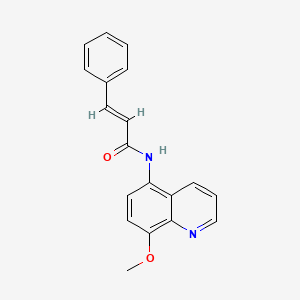
(2E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinoline ring substituted with a methoxy group at the 8th position and an amide linkage to a phenylprop-2-enamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methoxylation: The quinoline core is then methoxylated at the 8th position using a methoxylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Amide Formation: The final step involves the formation of the amide linkage. This can be achieved by reacting the methoxylated quinoline with 3-phenylprop-2-enoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond and forming the corresponding amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Saturated amides.
Substitution: Quinoline derivatives with various functional groups replacing the methoxy group.
科学研究应用
(2E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (2E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical cellular processes, such as topoisomerases or kinases, thereby exerting its biological effects.
相似化合物的比较
Quinoline: The parent compound, which lacks the methoxy and amide substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with a similar structure but different substitutions.
Uniqueness: (2E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. The methoxy group enhances its lipophilicity, while the amide linkage provides additional sites for hydrogen bonding and interactions with biological targets.
属性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
(E)-N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c1-23-17-11-10-16(15-8-5-13-20-19(15)17)21-18(22)12-9-14-6-3-2-4-7-14/h2-13H,1H3,(H,21,22)/b12-9+ |
InChI 键 |
OFPQARSFBCWQKC-FMIVXFBMSA-N |
手性 SMILES |
COC1=C2C(=C(C=C1)NC(=O)/C=C/C3=CC=CC=C3)C=CC=N2 |
规范 SMILES |
COC1=C2C(=C(C=C1)NC(=O)C=CC3=CC=CC=C3)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Chlorophenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11309657.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309661.png)
![2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11309678.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11309679.png)
![6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11309688.png)
![3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11309689.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309697.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309699.png)
![5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11309705.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11309707.png)
![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309720.png)
![1-[2-(4-chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11309722.png)
![5-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309723.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide](/img/structure/B11309728.png)
